molecular formula C18H20N4O4S B4754857 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide

4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide

Cat. No.: B4754857
M. Wt: 388.4 g/mol
InChI Key: FSNCGXTYDQJUPS-UHFFFAOYSA-N
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Description

4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzoxadiazole moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxadiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves sulfonation to introduce the benzenesulfonamide group. Reaction conditions may include the use of catalysts, such as nickel, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include hydroxylated derivatives, amine-substituted benzoxadiazoles, and various substituted piperidines .

Scientific Research Applications

4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with binding sites, while the benzoxadiazole moiety can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoxadiazole-containing molecules, such as:

  • 4-methoxy-N-[7-(1-morpholinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
  • 4-methoxy-N-[7-(1-pyrrolidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide

Uniqueness

What sets 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to certain biological targets, while the benzoxadiazole moiety contributes to its electronic properties .

Properties

IUPAC Name

4-methoxy-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-13-5-7-14(8-6-13)27(23,24)21-15-9-10-16(18-17(15)19-26-20-18)22-11-3-2-4-12-22/h5-10,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNCGXTYDQJUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=NON=C23)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
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4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
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4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
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4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
Reactant of Route 5
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4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
Reactant of Route 6
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide

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